molecular formula C13H18BN3O4S B7953813 {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid

{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid

Cat. No.: B7953813
M. Wt: 323.2 g/mol
InChI Key: VUSFZDMQVAMHNI-UHFFFAOYSA-N
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Description

{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a diethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of 4-bromo-1-(4-diethylsulfamoylphenyl)pyrazole with a boronic acid reagent under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    {1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Unique due to the presence of both a boronic acid group and a diethylsulfamoylphenyl substituent.

    {1-[4-(Methylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.

    {1-[4-(Phenylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid: Contains a phenylsulfamoyl group, offering different steric and electronic properties.

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group with a diethylsulfamoylphenyl substituent, which may confer distinct reactivity and binding properties compared to other similar compounds .

Properties

IUPAC Name

[1-[4-(diethylsulfamoyl)phenyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O4S/c1-3-16(4-2)22(20,21)13-7-5-12(6-8-13)17-10-11(9-15-17)14(18)19/h5-10,18-19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSFZDMQVAMHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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